Phenylphosphinic acid

Catalog No.
S539494
CAS No.
1779-48-2
M.F
C6H7O2P
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphinic acid

CAS Number

1779-48-2

Product Name

Phenylphosphinic acid

IUPAC Name

phenylphosphonous acid

Molecular Formula

C6H7O2P

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

CGNKSELPNJJTSM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670

Canonical SMILES

C1=CC=C(C=C1)P(O)O

The exact mass of the compound Phenylphosphinic acid is 142.0184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenylphosphinic acid is a monoprotic, phosphorus-containing organic acid characterized by the presence of a labile P-H bond and a lipophilic phenyl ring. In industrial and advanced laboratory settings, it is primarily procured as a versatile building block for synthesizing complex phosphinates, intumescent flame retardants, and highly selective metal extractants. Unlike fully oxidized phosphonic acids, its tautomeric equilibrium provides a reactive site for C-P bond formation via Michael additions and cross-coupling reactions. With a pKa of approximately 1.75 and a melting point of 83–85 °C, it offers a distinct balance of strong acidity, organic solubility, and thermal stability, making it an essential precursor where both organophilic properties and phosphorus reactivity are required[1].

Substituting phenylphosphinic acid with its closest structural analog, phenylphosphonic acid, results in immediate synthetic failure in addition reactions because the latter lacks the critical P-H bond required for C-P bond formation. Conversely, attempting to use hypophosphorous acid as a cheaper P-H source sacrifices the phenyl group, leading to a drastic loss of lipophilicity, poor solubility in organic solvents or supercritical CO2, and altered thermal stability in polymer matrices. In metal extraction workflows, replacing phenylphosphinic acid with standard dialkyl phosphoric acids can alter extraction kinetics and selectivity, particularly in highly acidic ionic liquid systems where the specific steric and electronic profile of the phenyl ring is critical for phase stability and target coordination [1].

Precursor Reactivity for C-P Bond Formation

Phenylphosphinic acid features a labile P-H bond that allows it to undergo efficient addition to alpha,beta-unsaturated compounds (such as acrylates and vinyl ketones). Under optimized conditions (e.g., using HMDS or TMS activation in dichloroethane or DMF), phenylphosphinic acid achieves quantitative conversion yields of up to 96-99% for target C-phosphinates. In contrast, phenylphosphonic acid is fully oxidized (P(V)) and completely inert under these conditions, yielding 0% of the addition product. This absolute divergence in reactivity dictates precursor selection [1].

Evidence DimensionYield of C-P bond formation (addition to acrylates)
Target Compound Data96-99% yield
Comparator Or BaselinePhenylphosphonic acid (0% yield)
Quantified DifferenceAbsolute reactivity difference (99% vs 0%)
ConditionsHMDS/TMS activation, 75-80 °C in DCE/DMF

Procurement of phenylphosphinic acid is mandatory for synthesizing substituted phosphinate prodrugs, ligands, or custom flame retardants via P-H addition pathways.

Scandium Extraction Efficiency in Highly Acidic Media

In the recovery of critical metals like Scandium (Sc) from highly acidic industrial effluents, phenylphosphinic acid acts as a highly effective extractant when paired with hydrophobic ionic liquids. Thermodynamic studies demonstrate that the IL/phenylphosphinic acid system achieves a Scandium extraction efficiency exceeding 96% across a temperature range of 288 K to 318 K. Its strong acidity (pKa = 1.75) and phenyl-induced hydrophobicity allow it to outperform non-aromatic or purely aqueous phosphorus acids, which either suffer from phase loss or fail to coordinate effectively at pH values near zero [1].

Evidence DimensionScandium extraction efficiency
Target Compound Data>96% extraction efficiency
Comparator Or BaselineNon-lipophilic phosphorus acids (phase separation failure in hydrophobic ILs)
Quantified DifferenceMaintenance of >96% efficiency in highly acidic (pH ~0) conditions
ConditionsHydrophobic ionic liquid system ([C8mim]NTf2), 288–318 K

Buyers designing green, solvent-reduced extraction processes for rare earth elements should select this compound for its greater phase stability and high-acidity performance.

Tunable Solubility in Supercritical CO2 for Green Processing

For advanced metal recovery and green synthesis, ligands must be processable in supercritical carbon dioxide (SCCO2). Phenylphosphinic acid demonstrates highly tunable solubility in SCCO2 when modified with small amounts of methanol. The addition of 1 to 4 mol% methanol increases its solubility enhancement factor (I2) from 9 to 27. Inorganic comparators like phosphorous acid or hypophosphorous acid lack the organic moiety required for SCCO2 solubilization, rendering them entirely unsuitable for supercritical fluid extraction workflows without extensive derivatization [1].

Evidence DimensionSolubility enhancement factor (I2) in SCCO2
Target Compound DataI2 = 9 to 27 with 1-4 mol% methanol
Comparator Or BaselineInorganic phosphorus acids (insoluble in SCCO2)
Quantified DifferenceComplete transition from insoluble to highly tunable solubility
ConditionsSupercritical CO2 with 1-4 mol% methanol co-solvent

Enables the use of phenylphosphinic acid as a processable ligand in zero-VOC, supercritical fluid extraction of heavy metals and actinides.

Flame Retardant Salt Stoichiometry and Intumescent Synergy

In the formulation of intumescent flame retardants for epoxy and phenolic resins, phenylphosphinic acid is neutralized with melamine to form melamine phenylphosphinate (MPPI). Because phenylphosphinic acid is monoprotic, it forms a precise 1:1 stoichiometric salt with melamine. This differs from phenylphosphonic acid, which is diprotic and forms melamine phenylphosphonate (MPP) with different phosphorus-to-nitrogen ratios and cross-linking densities. MPPI exhibits a distinct thermal decomposition onset at 280-320 °C, releasing phosphoric acid species that catalyze resin cross-linking while generating non-flammable gases, crucial for achieving UL-94 V-0 ratings [1].

Evidence DimensionAcid-base reaction stoichiometry and thermal onset
Target Compound DataMonoprotic 1:1 melamine salt formation (decomposition onset 280-320 °C)
Comparator Or BaselinePhenylphosphonic acid (diprotic, forms 1:1 or 1:2 salts)
Quantified DifferenceDistinct P:N ratio and cross-linking catalysis profile
ConditionsNeutralization with melamine for thermoset resin additives

Formulators must specify phenylphosphinic acid to achieve the exact MPPI stoichiometry and thermal decomposition profile required for specific high-performance intumescent coatings.

Synthesis of Alpha-Amino-C-Phosphinic Acids and Prodrugs

Directly leveraging its P-H bond reactivity, phenylphosphinic acid is the required starting material for stereoselective Michael additions to synthesize complex C-phosphinates, which are critical building blocks for peptidomimetics and HIV prodrugs [1].

Rare Earth Metal Recovery in Ionic Liquids

Due to its high extraction efficiency at low pH and favorable lipophilicity, it is a highly effective extractant for isolating Scandium and other critical metals from highly acidic industrial effluents, replacing volatile organic solvents with hydrophobic ionic liquids [2].

Green Extraction of Actinides via Supercritical CO2

Its tunable solubility in SCCO2-methanol mixtures makes it a highly effective organophosphorus ligand for the environmentally friendly recovery of heavy metals and nuclear waste remediation without using toxic organic diluents [3].

Production of Melamine Phenylphosphinate (MPPI) Flame Retardants

Utilized as the specific acidic precursor to react with melamine, creating MPPI salts that provide targeted phosphorus-nitrogen synergy and precise thermal decomposition profiles for UL-94 V-0 rated phenolic and epoxy resins[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

142.01836646 Da

Monoisotopic Mass

142.01836646 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4200UO6KY

Wikipedia

Phenylphosphinic acid
[Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium

General Manufacturing Information

Plastic material and resin manufacturing
Phosphinic acid, P-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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